molecular formula C8H14O2 B2452557 2-Propyloxan-4-one CAS No. 13519-42-1

2-Propyloxan-4-one

Cat. No.: B2452557
CAS No.: 13519-42-1
M. Wt: 142.198
InChI Key: HFDVOWYGLVKDBQ-UHFFFAOYSA-N
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Description

2-Propyloxan-4-one is an organic compound with the molecular formula C8H14O2. It is a member of the oxanone family, characterized by a six-membered ring containing an oxygen atom and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propyloxan-4-one can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxy-2-pentanone with a suitable dehydrating agent. The reaction typically requires an acidic catalyst and elevated temperatures to facilitate the formation of the oxanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process often includes the use of high-purity starting materials and precise control of reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-propyloxan-4-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-Propyloxan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-Propyloxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecule. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Propyloxan-4-ol: The reduced form of 2-Propyloxan-4-one, containing an alcohol group instead of a ketone.

    2-Methyl-2-propyloxan-4-one: A structurally similar compound with a methyl group attached to the oxanone ring.

    2-Ethyloxan-4-one: Another oxanone derivative with an ethyl group instead of a propyl group.

Uniqueness

Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial processes .

Properties

IUPAC Name

2-propyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-8-6-7(9)4-5-10-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDVOWYGLVKDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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